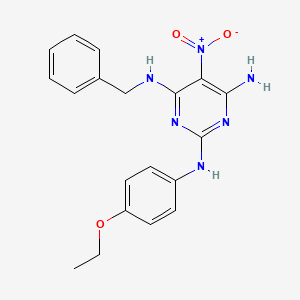

![molecular formula C16H21KN6O2S B12479098 Potassium N-{4-[(1E)-3,3-diethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide](/img/structure/B12479098.png)

Potassium N-{4-[(1E)-3,3-diethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{4-[(1E)-3,3-diéthyltriaz-1-EN-1-YL]benzènesulfonyl}-4,6-diméthylpyrimidin-2-aminide de potassium est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé est caractérisé par sa structure unique, qui comprend un ion potassium, un groupe triazène, un groupe benzènesulfonyl et un groupe diméthylpyrimidin-2-aminide. La combinaison de ces groupes fonctionnels confère au composé des propriétés chimiques et une réactivité spécifiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-{4-[(1E)-3,3-diéthyltriaz-1-EN-1-YL]benzènesulfonyl}-4,6-diméthylpyrimidin-2-aminide de potassium implique généralement plusieurs étapes, commençant par la préparation des groupes fonctionnels individuels. Le groupe triazène peut être synthétisé par réaction de la diéthylamine avec un sel de diazonium approprié dans des conditions contrôlées. Le groupe benzènesulfonyl est introduit par sulfonation du benzène, suivie de la fixation du groupe triazène. L'étape finale consiste à coupler l'intermédiaire benzènesulfonyl-triazène avec le 4,6-diméthylpyrimidin-2-aminide en présence d'ions potassium pour former le composé souhaité.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. Les conditions réactionnelles, telles que la température, la pression et le choix du solvant, sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs et de techniques de purification avancées, telles que la chromatographie et la cristallisation, améliore encore l'efficacité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

N-{4-[(1E)-3,3-diéthyltriaz-1-EN-1-YL]benzènesulfonyl}-4,6-diméthylpyrimidin-2-aminide de potassium subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation de dérivés de sulfone.

Réduction : Les réactions de réduction peuvent convertir le groupe triazène en amines correspondantes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines, les thiols et les alcoolates sont employés dans des conditions basiques.

Principaux produits

Oxydation : Dérivés de sulfone.

Réduction : Amines.

Substitution : Divers dérivés benzènesulfonyl substitués.

Applications de la recherche scientifique

N-{4-[(1E)-3,3-diéthyltriaz-1-EN-1-YL]benzènesulfonyl}-4,6-diméthylpyrimidin-2-aminide de potassium a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et en catalyse.

Biologie : Étudié pour son potentiel en tant que sonde biochimique et inhibiteur enzymatique.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement de certaines maladies.

Industrie : Utilisé dans le développement de matériaux avancés et de procédés chimiques.

Mécanisme d'action

Le mécanisme d'action de N-{4-[(1E)-3,3-diéthyltriaz-1-EN-1-YL]benzènesulfonyl}-4,6-diméthylpyrimidin-2-aminide de potassium implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux protéines, modifiant ainsi leur activité et leur fonction. Le groupe triazène peut participer à des liaisons covalentes avec des sites nucléophiles sur les biomolécules, tandis que le groupe benzènesulfonyl peut améliorer l'affinité de liaison du composé par le biais d'interactions non covalentes. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés.

Applications De Recherche Scientifique

Potassium N-{4-[(1E)-3,3-diethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mécanisme D'action

The mechanism of action of Potassium N-{4-[(1E)-3,3-diethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The triazene group may participate in covalent bonding with nucleophilic sites on biomolecules, while the benzenesulfonyl group can enhance the compound’s binding affinity through non-covalent interactions. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparaison Avec Des Composés Similaires

Composés similaires

Sulfaméthazine : Un agent antibactérien avec un groupe benzènesulfonyl similaire.

N-Iodo p-toluènesulfonamide de potassium : Un réactif utilisé dans les réactions d'oxydation.

N,N′-dimésityl-4,6-dicéto-5,5-diméthylpyrimidin-2-ylidène : Un composé ayant une structure de pyrimidine similaire.

Unicité

N-{4-[(1E)-3,3-diéthyltriaz-1-EN-1-YL]benzènesulfonyl}-4,6-diméthylpyrimidin-2-aminide de potassium est unique en raison de sa combinaison de groupes fonctionnels, ce qui lui confère des propriétés chimiques et une réactivité distinctes. La présence du groupe triazène, en particulier, permet des interactions spécifiques avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Propriétés

Formule moléculaire |

C16H21KN6O2S |

|---|---|

Poids moléculaire |

400.5 g/mol |

Nom IUPAC |

potassium;[4-(diethylaminodiazenyl)phenyl]sulfonyl-(4,6-dimethylpyrimidin-2-yl)azanide |

InChI |

InChI=1S/C16H21N6O2S.K/c1-5-22(6-2)21-19-14-7-9-15(10-8-14)25(23,24)20-16-17-12(3)11-13(4)18-16;/h7-11H,5-6H2,1-4H3;/q-1;+1 |

Clé InChI |

XTCYFWZMIWJXRQ-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)N=NC1=CC=C(C=C1)S(=O)(=O)[N-]C2=NC(=CC(=N2)C)C.[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate](/img/structure/B12479031.png)

![N-{2-[(4-methylbenzyl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B12479036.png)

![1H,4H-Furo[3,4-c]furan-1,4-dione, tetrahydro-](/img/structure/B12479041.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,4-dimethoxybenzoate](/img/structure/B12479045.png)

![N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B12479059.png)

![N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)](/img/structure/B12479067.png)

![N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B12479075.png)

![[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12479079.png)

![1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B12479084.png)

![4-methyl-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12479093.png)